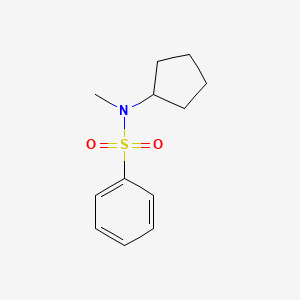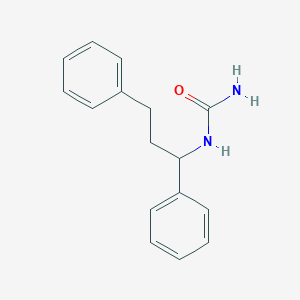![molecular formula C17H17NO6 B5104519 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has been shown to inhibit cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has been shown to reduce the activity of cholinesterase in the brain, which may lead to an increase in acetylcholine levels and improved cognitive function. 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde is that it is relatively easy to synthesize and can be used as a building block for the synthesis of other compounds. However, 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde. One direction is to further explore its potential as an inhibitor of cholinesterase and other enzymes involved in the pathogenesis of Alzheimer's disease. Another direction is to investigate its potential as a building block for the synthesis of other compounds with potential biological activity. Additionally, more research is needed to understand the mechanism of action of 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde and its potential applications in other fields, such as material science.
Métodos De Síntesis
The synthesis of 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde involves several steps, including the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-bromo-1-chloropropane to form 3-methoxy-4-[3-(bromomethyl)propoxy]benzaldehyde. This intermediate compound is then reacted with 2-nitrophenol in the presence of potassium carbonate to produce 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde.
Aplicaciones Científicas De Investigación
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has shown promising results as an inhibitor of certain enzymes, such as cholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has also been used as a building block for the synthesis of other compounds with potential biological activity.
Propiedades
IUPAC Name |
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-17-11-13(12-19)7-8-16(17)24-10-4-9-23-15-6-3-2-5-14(15)18(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWQIGSBFWKANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-({[2-(2-propylphenoxy)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5104440.png)
![ethyl 2-{[(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5104446.png)
![4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5104449.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)
![1-(3-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5104461.png)

![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)


![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)

